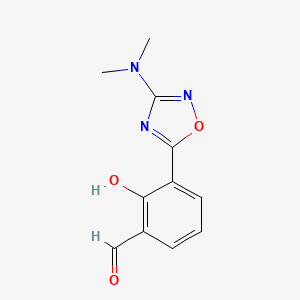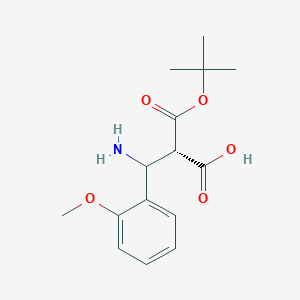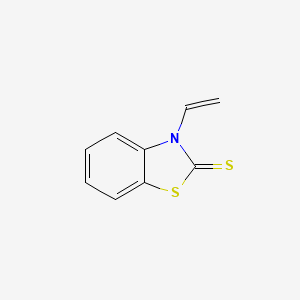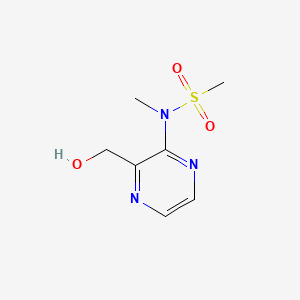![molecular formula C10H11NO4 B13939954 2,2-Dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B13939954.png)
2,2-Dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-2,2-dimethyl-1,4-Dioxino[2,3-b]pyridine-7-carboxylic acid is a heterocyclic compound with the molecular formula C8H7NO4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-2,2-dimethyl-1,4-Dioxino[2,3-b]pyridine-7-carboxylic acid typically involves a multi-step process. One common method includes the Smiles rearrangement, which is a versatile approach for synthesizing substituted dioxino-pyridine derivatives . The reaction conditions often involve the use of bases and nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2,2-dimethyl-1,4-Dioxino[2,3-b]pyridine-7-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures, solvents like THF or DMF, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylated or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted dioxino-pyridine compounds .
Scientific Research Applications
2,3-Dihydro-2,2-dimethyl-1,4-Dioxino[2,3-b]pyridine-7-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of materials with specific chemical properties, such as polymers and catalysts .
Mechanism of Action
The mechanism of action of 2,3-dihydro-2,2-dimethyl-1,4-Dioxino[2,3-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dioxino-pyridine derivatives, such as:
- 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid
- 3,4-Dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid
- 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acid .
Uniqueness
What sets 2,3-dihydro-2,2-dimethyl-1,4-Dioxino[2,3-b]pyridine-7-carboxylic acid apart is its specific substitution pattern and the presence of the carboxylic acid group at the 7-position. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
2,2-dimethyl-3H-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C10H11NO4/c1-10(2)5-14-8-7(15-10)3-6(4-11-8)9(12)13/h3-4H,5H2,1-2H3,(H,12,13) |
InChI Key |
NOMMZVJSTCDBHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2=C(O1)C=C(C=N2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9,10-Anthracenedione, 2-acetyl-1-amino-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13939885.png)





![Spiro[3.4]oct-6-ene-1,3-dione](/img/structure/B13939935.png)

![3-[(Dimethylamino)methyl]-4-methylaniline](/img/structure/B13939937.png)




